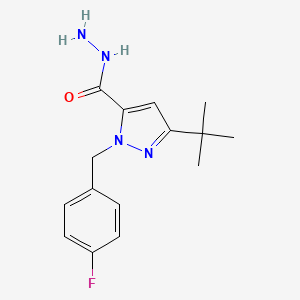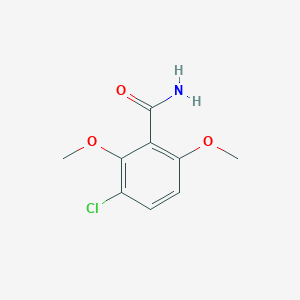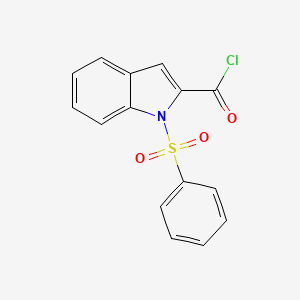
6-Nitro-2-phenylbenzothiazol
Übersicht
Beschreibung
6-Nitro-2-phenylbenzothiazole is a chemical compound with the molecular formula C13H8N2O2S . It has a molecular weight of 256.28 g/mol .
Synthesis Analysis
The synthesis of 6-Nitro-2-phenylbenzothiazole can be achieved from Bromobenzene and 6-Nitrobenzothiazole . Additionally, synthesis of 2-arylbenzothiazoles using 2-aminothiophenol and diversely substituted aldehydes is one of the best approaches .Molecular Structure Analysis
The molecular structure of 6-Nitro-2-phenylbenzothiazole includes a benzothiazole ring attached to a phenyl group and a nitro group . The InChI representation of the molecule isInChI=1S/C13H8N2O2S/c16-15(17)10-6-7-11-12(8-10)18-13(14-11)9-4-2-1-3-5-9/h1-8H . Physical And Chemical Properties Analysis
6-Nitro-2-phenylbenzothiazole has a molecular weight of 256.28 g/mol . It has a computed XLogP3 value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond .Wissenschaftliche Forschungsanwendungen
- Forschungsergebnisse: Neuartige Derivate von 6-Amino-2-phenylbenzothiazol wurden synthetisiert und auf ihre zytostatische Aktivität gegen maligne menschliche Zelllinien (HeLa, MCF-7, CaCo-2, Hep-2) und normale menschliche Fibroblasten-Zelllinien (WI-38) untersucht. Diese Verbindungen zeigten vielversprechendes Antitumor-Potenzial .
- Aktuelle Erkenntnisse: Substituierte Benzothiazole, einschließlich solcher mit einer 6-Nitrogruppe, zeigten eine verbesserte antibakterielle Aktivität. Docking-Studien zeigten Interaktionen mit Enzymen wie DNA-Gyrase und Tyrosinkinase .
- Potenzieller Einsatz: Benzothiazole, einschließlich 6-Nitro-2-phenylbenzothiazol, wurden als Bildgebungsmittel für den Nachweis von β-Amyloid untersucht .
Antitumor-Aktivität
Antibakterielle Eigenschaften
Bildgebungsmittel für β-Amyloid
Synthetische Strategien und Arzneimittelentwicklung
Wirkmechanismus
Target of Action
6-Nitro-2-phenylbenzothiazole is a derivative of benzothiazole, which is a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . .
Mode of Action
Benzothiazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anti-convulsant activities . The specific interaction of 6-Nitro-2-phenylbenzothiazole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzothiazole derivatives have been shown to affect a variety of biological processes
Result of Action
Benzothiazole derivatives have been shown to exhibit a wide range of biological activities
Action Environment
It is known that the synthesis of 2-arylbenzothiazole derivatives can be influenced by different environmental conditions .
Biochemische Analyse
Biochemical Properties
6-Nitro-2-phenylbenzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with acetylcholinesterase, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine . The compound exhibits inhibitory activity against acetylcholinesterase, which is significant for the treatment of neurodegenerative disorders. The nature of this interaction involves hydrogen bonding and π-π interactions, which stabilize the enzyme-inhibitor complex .
Cellular Effects
The effects of 6-Nitro-2-phenylbenzothiazole on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and A549, the compound has demonstrated strong inhibitory effects, with IC50 values of 4.2 μM and 6.9 μM, respectively . This indicates its potential as an anticancer agent. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby inhibiting cancer cell growth .
Molecular Mechanism
At the molecular level, 6-Nitro-2-phenylbenzothiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. The compound’s inhibitory action on acetylcholinesterase involves a mixed type and reversible mode of enzyme inhibition . Additionally, molecular docking studies have revealed that the compound’s binding interactions are stabilized by cumulative effects of hydrogen bonding and π-π interactions . These interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitro-2-phenylbenzothiazole change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound retains a significant portion of its catalytic activity after extended periods of use, indicating its stability . Long-term exposure to the compound may lead to changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Nitro-2-phenylbenzothiazole vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibition of cancer cell growth and modulation of enzyme activity . At higher doses, toxic or adverse effects may be observed. These effects include hepatotoxicity and other organ-specific toxicities, which highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
6-Nitro-2-phenylbenzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, which introduce hydrophilic groups and facilitate its excretion . These metabolic pathways are crucial for the compound’s pharmacokinetics and its overall biological activity.
Transport and Distribution
The transport and distribution of 6-Nitro-2-phenylbenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in specific tissues are influenced by these interactions . Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of 6-Nitro-2-phenylbenzothiazole is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects . Targeting signals and post-translational modifications play a crucial role in determining the compound’s localization and its subsequent impact on cellular processes.
Eigenschaften
IUPAC Name |
6-nitro-2-phenyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-15(17)10-6-7-11-12(8-10)18-13(14-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFMHLGCYNFWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363756 | |
| Record name | 6-Nitro-2-phenylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38338-23-7 | |
| Record name | 6-Nitro-2-phenylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38338-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2-phenylbenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate](/img/structure/B1597759.png)











![[5-(2-Methyl-1,3-Thiazol-4-Yl)-2-Thienyl]Methanol](/img/structure/B1597778.png)

